molecular formula C21H16ClN3O4S2 B11064790 methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11064790
M. Wt: 474.0 g/mol
InChI Key: RYAOKPGBQKFOGX-UHFFFAOYSA-N
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Description

METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core.

Preparation Methods

The synthesis of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C21H16ClN3O4S2

Molecular Weight

474.0 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-thiophen-2-yl-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H16ClN3O4S2/c1-11-17(20(28)29-2)18(14-8-5-9-30-14)25-16(26)10-15(31-21(25)23-11)19(27)24-13-7-4-3-6-12(13)22/h3-10,18H,1-2H3,(H,24,27)

InChI Key

RYAOKPGBQKFOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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